molecular formula C11H8N2O4 B288917 3-Allophanoylcoumarin

3-Allophanoylcoumarin

Cat. No.: B288917
M. Wt: 232.19 g/mol
InChI Key: LPFVRLBVIJOWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allophanoylcoumarin is a coumarin derivative characterized by an allophanoyl group (-NH-C(O)-NH-C(O)-) attached at the C3 position of the coumarin scaffold. Instead, the available data focus on structurally analogous compounds such as 3-arylcoumarins, 3-phenylcoumarins, and 3-acetylcoumarins. The following sections will compare these related compounds in detail.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

N-carbamoyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C11H8N2O4/c12-11(16)13-9(14)7-5-6-3-1-2-4-8(6)17-10(7)15/h1-5H,(H3,12,13,14,16)

InChI Key

LPFVRLBVIJOWBJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.2.1. Antioxidant Activity

Comparative DPPH radical scavenging assays highlight differences in antioxidant potency:

Compound IC50 (μM) Substituent Effects Reference(s)
3-Arylcoumarin 12.5–45.3 Electron-donating groups (e.g., -OCH3) enhance activity
4-Arylcoumarin 28.7–62.1 Reduced activity due to steric hindrance
3-Phenylcoumarin 15.8–50.0 Hydroxyl groups at C7/C8 improve scavenging
3-Acetylcoumarin >100 Acetyl group diminishes radical interaction

Key Insight : 3-Arylcoumarins with electron-donating substituents (e.g., methoxy or hydroxyl groups) show superior antioxidant activity compared to 4-substituted analogues .

2.2.2. Enzyme Inhibition

3-Phenylcoumarins are potent inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases:

Compound MAO-B IC50 (nM) Selectivity (MAO-B/MAO-A) Reference(s)
3-Phenylcoumarin 8.2–15.3 >100
7,8-Dihydroxy-3-phenylcoumarin 3.9 >500
3-Arylcoumarin 20.1–85.4 10–50

Key Insight : Hydroxylation at the C7/C8 positions of 3-phenylcoumarins significantly enhances MAO-B inhibition and selectivity .

2.2.3. Anti-Inflammatory Activity

3-Arylcoumarins inhibit pro-inflammatory enzymes like lipoxygenase (LOX):

Compound LOX IC50 (μM) Key Structural Feature Reference(s)
3-(4′-Methoxyphenyl)coumarin 2.3 Methoxy group at C4′
3-(3′-Bromophenyl)coumarin 5.8 Bromine enhances lipophilicity

Key Insight : Substituents that increase lipophilicity (e.g., bromine) or electron density (e.g., methoxy) improve anti-inflammatory efficacy .

Structure-Activity Relationships (SAR)

  • Substituent Position : C3-substituted coumarins generally outperform C4 analogues in biological activity due to optimal binding to enzyme active sites .
  • Electron-Donating Groups : Methoxy (-OCH3) and hydroxyl (-OH) groups at the aryl ring enhance antioxidant and MAO-B inhibitory activity .
  • Steric Effects : Bulky substituents at C3 reduce activity in congested binding pockets (e.g., acetyl vs. phenyl groups) .

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